molecular formula C3H2ClF5 B13410958 1-Chloro-1,2,2,3,3-pentafluoropropane CAS No. 679-99-2

1-Chloro-1,2,2,3,3-pentafluoropropane

Cat. No.: B13410958
CAS No.: 679-99-2
M. Wt: 168.49 g/mol
InChI Key: FXSNEEBOGAOVIM-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2,3,3-pentafluoropropane is a halogenated hydrocarbon with the molecular formula C3H2ClF5. It is a derivative of propane where five hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a chlorine atom. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications .

Preparation Methods

1-Chloro-1,2,2,3,3-pentafluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination of 1-chloro-3,3,3-trifluoropropene using hydrogen fluoride (HF) in the presence of a catalyst. This reaction typically occurs in the vapor phase at elevated temperatures . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .

Chemical Reactions Analysis

1-Chloro-1,2,2,3,3-pentafluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases for dehydrohalogenation and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1,2,2,3,3-pentafluoropropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1,2,2,3,3-pentafluoropropane largely depends on its chemical reactivity. In substitution reactions, the chlorine atom is typically the site of nucleophilic attack, leading to the formation of new compounds. The molecular targets and pathways involved are primarily related to its interactions with other chemicals rather than biological systems .

Properties

IUPAC Name

1-chloro-1,2,2,3,3-pentafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5/c4-1(5)3(8,9)2(6)7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSNEEBOGAOVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)Cl)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870748
Record name 1-Chloro-1,2,2,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-99-2
Record name 1-Chloro-1,2,2,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,2,2,3,3-pentafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,2,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-1,2,2,3,3-PENTAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K16AZ319E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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